N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound features a benzothiazole core linked via an acetamide bridge to a 4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl moiety. The dihydropyrimidinone ring contributes to hydrogen-bonding interactions, which may play a role in target binding .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-2-28-15-9-7-14(8-10-15)17-11-20(27)25(13-22-17)12-19(26)24-21-23-16-5-3-4-6-18(16)29-21/h3-11,13H,2,12H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHFDMBLCJPTNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzothiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the dihydropyrimidinone core: This involves the Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions.
Coupling of the benzothiazole and dihydropyrimidinone units: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the final acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the design of novel materials with specific electronic or optical properties.
Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The benzothiazole ring and dihydropyrimidinone core are known to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of biological targets.
Comparison with Similar Compounds
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound with notable biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
Molecular Formula : C24H23N3O5S
Molecular Weight : 497.6 g/mol
IUPAC Name : this compound
The compound features a benzothiazole ring, a dihydropyrimidinone core, and an ethoxyphenyl group. Its structure is critical in determining its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the benzothiazole moiety and the introduction of the dihydropyrimidinone core through condensation reactions. The synthesis pathway can be summarized as follows:
- Formation of Benzothiazole : The initial step involves the synthesis of 1,3-benzothiazole derivatives.
- Dihydropyrimidinone Synthesis : The introduction of the dihydropyrimidinone structure is achieved through cyclocondensation reactions.
- Final Acetylation : The final product is obtained by acetylating the amine functional group.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities.
| Pathogen Type | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Moderate | 10.7–21.4 μmol/mL |
| Fungi | Strong | 21.4–40.2 μmol/mL |
The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in treating infections caused by resistant strains.
Anticancer Activity
Research indicates that compounds containing benzothiazole and dihydropyrimidine moieties often demonstrate anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit cell proliferation by inducing apoptosis or disrupting cell cycle progression.
A study highlighted that related compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values indicating potent activity.
Other Therapeutic Potentials
Beyond antimicrobial and anticancer activities, this compound may also possess:
- Anti-inflammatory Properties : Similar compounds have shown to reduce inflammation markers in vitro.
Case Studies
Several studies have documented the biological activity of benzothiazole derivatives:
- Case Study 1 : A study evaluated a series of benzothiazole derivatives for their antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzothiazole structure enhanced antibacterial potency.
- Case Study 2 : Another research focused on the anticancer effects of benzothiazole derivatives in human breast cancer cell lines (MCF7). The study reported significant inhibition of cell growth with specific derivatives showing IC50 values below 20 µM.
Q & A
Basic Research Questions
Q. What are the key structural features of the compound, and how do they influence its reactivity and biological activity?
- Answer : The compound contains a benzothiazole core fused to a pyrimidinone ring substituted with a 4-ethoxyphenyl group and an acetamide linker. The benzothiazole moiety is known for π-π stacking interactions with biological targets, while the pyrimidinone ring contributes to hydrogen bonding via its carbonyl groups. The 4-ethoxyphenyl substituent enhances lipophilicity, potentially improving membrane permeability . These features collectively influence reactivity (e.g., susceptibility to nucleophilic attack at the acetamide group) and biological activity (e.g., kinase inhibition).
Q. What synthetic methodologies are commonly employed for its preparation, and what reaction conditions are critical for optimizing yield and purity?
- Answer : Synthesis typically involves multi-step routes:
Coupling reactions : Amide bond formation between benzothiazole-2-amine and activated pyrimidinone intermediates under inert atmospheres (N₂/Ar) .
Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Purification via column chromatography (silica gel) or recrystallization ensures >95% purity. Yield optimization requires stoichiometric precision and catalyst screening (e.g., HATU for amide coupling) .
Q. Which analytical techniques are most effective for characterizing the compound and confirming its structural integrity?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., benzothiazole aromatic signals at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC : Purity assessment (>98% by reverse-phase C18 column) and stability studies under varying pH .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to improve scalability while maintaining enantiomeric purity?
- Answer :
- Flow chemistry : Continuous processing reduces batch variability and improves reproducibility for large-scale synthesis .
- Chiral auxiliaries : Use of enantiopure starting materials or catalysts (e.g., L-proline) to control stereochemistry at the acetamide linkage .
- In-line monitoring : FTIR or Raman spectroscopy tracks reaction progress in real time, minimizing side reactions .
Q. What strategies are recommended for elucidating the mechanism of action when biological assays yield contradictory results across cell lines?
- Answer :
- Target deconvolution : Combine proteomics (e.g., affinity pull-down assays) with siRNA knockdown to identify binding partners .
- Dose-response profiling : Compare IC₅₀ values in resistant vs. sensitive cell lines to rule off-target effects .
- Metabolic profiling : LC-MS-based metabolomics identifies pathway perturbations (e.g., ATP depletion in apoptosis-resistant lines) .
Q. In SAR studies, how should discrepancies in activity data between this compound and its structural analogs be systematically addressed?
- Answer :
- Comparative SAR table :
| Structural Feature | Analog Activity (IC₅₀, nM) | Target Compound Activity (IC₅₀, nM) | Notes |
|---|---|---|---|
| 4-Ethoxyphenyl substitution | 120 ± 15 | 45 ± 5 | Enhanced lipophilicity improves membrane uptake |
| Benzothiazole replacement | Inactive | Active | Core scaffold critical for target binding |
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes or electrostatic mismatches in low-activity analogs .
- Crystallography : Co-crystal structures with target proteins (e.g., kinases) resolve binding mode inconsistencies .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s cytotoxicity in normal vs. cancer cells?
- Answer :
- Selectivity index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells). Values >3 indicate therapeutic potential .
- Redox profiling : Measure ROS levels; cancer cells with elevated basal ROS may show higher susceptibility .
- Transcriptomics : RNA-seq identifies differential expression of detoxification genes (e.g., GST isoforms) in resistant populations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
